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Compound of Interest

Compound Name: 1,2'-O-Dimethylguanosine

Cat. No.: B15588272

An In-depth Technical Guide to the Structural Characterization of 1,2'-O-Dimethylguanosine

This guide provides a comprehensive overview of the methods and data involved in the
structural characterization of 1,2'-O-Dimethylguanosine, a modified purine nucleoside. The
information is tailored for researchers, scientists, and professionals in drug development who
are engaged in the study of nucleic acids and their analogs.

Introduction to 1,2'-O-Dimethylguanosine

1,2'-0-Dimethylguanosine (m*Gm) is a modified ribonucleoside, a derivative of guanosine
with methyl groups at the N1 position of the guanine base and the 2'-hydroxyl group of the
ribose moiety. Methylation is a common type of modification found in RNA molecules like tRNA,
and it plays a significant role in gene expression regulation by influencing the folding, stability,
and interaction of RNAs with other molecules.[1] The precise structural elucidation of such
modified nucleosides is crucial for understanding their biological functions and for their
potential application in therapeutic contexts, including vaccine and cancer research.

Physicochemical Properties

The fundamental properties of 1,2'-O-Dimethylguanosine are summarized in the table below.
This data is essential for its identification and for designing analytical experiments.
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Property Value
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-
IUPAC Name (hydroxymethyl)-3-methoxyoxolan-2-yl]-1-
methylpurin-6-one
N1,2'-O-dimethylguanosine; mtGm; 1-Methyl-2'-
Synonyms )
O-methylguanosine
CAS Number 73667-71-7
Molecular Formula C12H17Ns0s
Molecular Weight 311.29 g/mol

Monoisotopic Mass

311.12296866 Da

Boiling Point 685.6 £ 65.0 °C (at 760 mmHg)

Density 1.81 £ 0.1 g/cm3
CN1C(=0)C2=C(N=C1N)N(C=N2)C3C(C(C(03

SMILES (=0) ( IN( )C3C(C(C(03)
CO)0o)ocC

InChl Key JLYURAYAEKVGQJ-IOSLPCCCSA-N

Structural Characterization Workflow

The definitive identification and structural elucidation of 1,2'-O-Dimethylguanosine relies on a
combination of analytical techniques. A typical workflow involves mass spectrometry to
determine the molecular weight and elemental composition, followed by nuclear magnetic
resonance spectroscopy to establish the precise atomic connectivity and stereochemistry. X-
ray crystallography, if successful, provides the ultimate proof of the three-dimensional structure.
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A typical workflow for the structural characterization of 1,2'-O-Dimethylguanosine.

Spectroscopic and Crystallographic Data
Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone
for identifying modified nucleosides.[2][3] For 1,2'-O-Dimethylguanosine, the expected mass-
to-charge ratios for the protonated molecule ([M+H]*) and other common adducts are listed
below. Tandem MS (MS/MS) analysis typically shows a characteristic neutral loss of the ribose
moiety (132 Da) or the methylated ribose (146 Da), leading to a fragment corresponding to the
modified base. The specificity of this technique is enhanced by monitoring the transition of a
specific precursor ion to a characteristic product ion, an approach known as selected reaction
monitoring (SRM).[3]

lon Calculated m/z
[M+H]* 312.1302
[M+Na]* 334.1121
[M-H]~ 310.1148
[M+H - CsHoOs]* (Base) 166.0723

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each
atom, allowing for the unambiguous determination of the molecule's connectivity.[4][5] Although
a specific high-resolution spectrum for 1,2'-O-Dimethylguanosine is not publicly available, the
expected chemical shifts can be predicted based on the known structure and data from similar
compounds.

* 1H NMR: Key signals would include the anomeric proton (H1") of the ribose, the H8 proton of
the purine ring, and two distinct methyl singlets. The H1' signal's coupling pattern reveals the

stereochemistry of the glycosidic bond.
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o 13C NMR: Twelve distinct signals are expected, corresponding to each carbon atom. The
chemical shifts of the methyl carbons and the ribose carbons (especially C2") would confirm
the positions of methylation.

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the
structure.

o COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for
the assignment of all protons in the ribose spin system.

o HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly
attached carbon.

o HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and
carbons over two to three bonds. This is vital for confirming the methylation sites. For
instance, a correlation between the N1-methyl protons and the C2 and C6 carbons of the
purine ring would confirm the N1-methylation. Similarly, a correlation between the O2'-
methyl protons and the C2' of the ribose would confirm the 2'-O-methylation.

Expected key 2/3-bond HMBC correlations for structural confirmation.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic coordinates of a
molecule in its crystalline state.[6] The major bottleneck for this technique is obtaining high-
quality, diffraction-grade crystals.[7] While no crystal structure for 1,2'-O-Dimethylguanosine is
currently deposited in public databases, a successful crystallographic experiment would
confirm the absolute stereochemistry of the ribose sugar, the conformation around the
glycosidic bond, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Experimental Protocols

The following sections describe generalized protocols for the structural characterization of 1,2'-
O-Dimethylguanosine. These protocols may require optimization based on the specific
instrumentation and sample purity.

Protocol for LC-MS/MS Analysis
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This protocol is adapted from standard methods for analyzing modified nucleosides.[38][9]
e Sample Preparation:

o If analyzing from an RNA sample, enzymatically digest ~1 pg of RNA to single nucleosides
using nuclease P1 followed by bacterial alkaline phosphatase.

o If analyzing a pure standard, dissolve the compound in a suitable solvent (e.g.,
water/acetonitrile mixture) to a final concentration of approximately 1 pg/mL.

o Filter the sample through a 0.22 um filter before injection.
e Liquid Chromatography (LC):

o Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 pum patrticle size) is
typically used.

o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Start with a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp to a
higher percentage (e.g., 95%) over 5-10 minutes to elute the compound.

o Flow Rate: 0.2-0.4 mL/min.
o Column Temperature: Maintained at 35-40 °C.
e Mass Spectrometry (MS):
o lonization Source: Electrospray lonization (ESI), typically in positive ion mode.

o MS Scan: Perform a full scan from m/z 100-500 to detect the [M+H]* ion (expected at m/z
312.1).

o Tandem MS (MS/MS): Isolate the precursor ion (m/z 312.1) and perform collision-induced
dissociation (CID). Monitor for the characteristic product ion of the modified guanine base
(m/z 166.1).
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o Source Parameters: Optimize parameters such as ion-spray voltage (~5 kV), source
temperature (~350 °C), and gas flows (curtain and collision gas) to maximize signal
intensity.[10]

Protocol for NMR Spectroscopy

This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for a small
molecule like m*Gm.[4][11]

e Sample Preparation:

o Dissolve 1-5 mg of the purified compound in ~0.5 mL of a suitable deuterated solvent
(e.g., DMSO-ds, D20, or CD30OD). DMSO-ds is often preferred as it does not exchange
with the amino protons.

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis or precise referencing is required.

o Transfer the solution to a high-quality 5 mm NMR tube.
o Data Acquisition:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion
and sensitivity.

o H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle,
a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire a 1D carbon spectrum with proton decoupling. This experiment requires
more time due to the low natural abundance of 13C; several hundred to thousands of scans
may be necessary.

o 2D COSY: Acquire a gradient-selected COSY spectrum to establish tH-1H correlations.

o 2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond *H-13C
correlations.
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o 2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond)
1H-13C correlations. The optimization of the long-range coupling delay is crucial (typically
set for ~8 Hz).

o Data Processing and Analysis:

o Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).
This involves Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts.

o Integrate the signals in the *H spectrum to determine the relative number of protons.

o Analyze the coupling constants (J-values) and multiplicities to infer dihedral angles and

connectivity.

o Correlate the signals in the 2D spectra to build the molecular structure piece by piece.

Protocol for X-ray Crystallography

This protocol provides a general framework for the crystallization of a modified nucleoside.[12]
[13]

e Sample Preparation:

o The sample must be of very high purity (>98%). Purify the compound using methods like
HPLC or recrystallization.

o Prepare a highly concentrated and stable solution of the molecule (e.g., 10-50 mg/mL) in a
suitable buffer or solvent. The solubility will need to be determined empirically.

o Crystallization Screening:

o Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) that
cover a wide range of precipitants, salts, and pH values.

o Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop).
Mix a small volume (e.g., 1 yL) of the sample solution with an equal volume of the screen
solution, and equilibrate it against a larger reservoir of the screen solution.
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o Incubate the trials in a stable, vibration-free environment at a constant temperature (e.g., 4
°C or 20 °C).

o Crystal Optimization:
o Regularly inspect the drops for crystal formation over several weeks.

o Ifinitial hits (microcrystals, precipitates) are found, perform optimization screening. This
involves systematically varying the concentrations of the precipitant, salt, and buffer pH
around the initial hit condition to promote the growth of larger, single, diffraction-quality
crystals.

o Data Collection and Structure Solution:

[¢]

Carefully mount a suitable crystal on a cryo-loop and flash-cool it in liquid nitrogen, often
using a cryoprotectant (e.g., glycerol) to prevent ice formation.

o Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (in-house
or synchrotron).

o Process the diffraction data to determine the unit cell parameters and space group.

o Solve the crystal structure using direct methods or other phasing techniques.

[e]

Need Custom Synthesis?

Refine the atomic model against the experimental data to obtain the final structure.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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